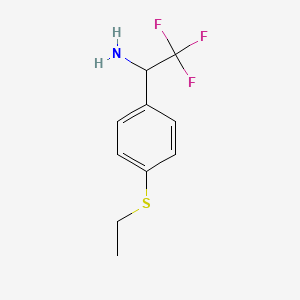
Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-bromobenzoyl chloride, methylamine, and methyl acetoacetate.
Formation of Enone: The reaction between 4-bromobenzoyl chloride and methyl acetoacetate under basic conditions leads to the formation of the enone intermediate.
Amination: The enone intermediate is then reacted with methylamine to introduce the methylamino group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorobenzoyl)-3-(methylamino)but-2-enoate
- Methyl 2-(4-fluorobenzoyl)-3-(methylamino)but-2-enoate
- Methyl 2-(4-methylbenzoyl)-3-(methylamino)but-2-enoate
Uniqueness
Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C13H14BrNO3 |
|---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
methyl (2E)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate |
InChI |
InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3/b12-11+,15-8? |
InChI Key |
DDVAMDPZPJXCEF-ZDMYCFPCSA-N |
Isomeric SMILES |
CC(=NC)/C(=C(/C1=CC=C(C=C1)Br)\O)/C(=O)OC |
Canonical SMILES |
CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-bromo-4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B14858341.png)
![(2Z)-2-[(4S,6R)-4,6-dihydroxycyclohex-2-en-1-ylidene]acetonitrile](/img/structure/B14858348.png)






![(5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-YL)methanamine](/img/structure/B14858394.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[4-[N-methyl-3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)anilino]-4-oxobutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B14858409.png)
![Ethyl 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14858421.png)

